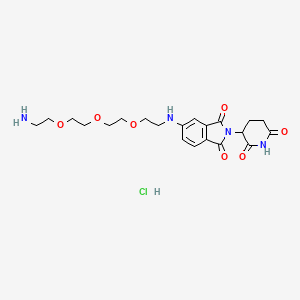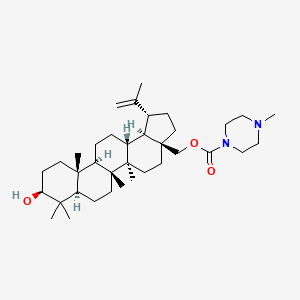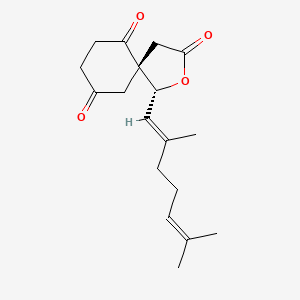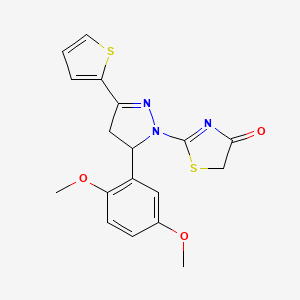
5,6-Dibromo-4-(difluoromethyl)-1-(oxan-4-yl)-2-piperazin-1-ylbenzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dibromo-4-(difluoromethyl)-1-(oxan-4-yl)-2-piperazin-1-ylbenzimidazole is a synthetic organic compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique substituents, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dibromo-4-(difluoromethyl)-1-(oxan-4-yl)-2-piperazin-1-ylbenzimidazole typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of bromine atoms at the 5 and 6 positions of the benzimidazole ring.
Difluoromethylation: Addition of a difluoromethyl group at the 4 position.
Oxan-4-yl Substitution: Incorporation of an oxan-4-yl group.
Piperazine Substitution: Attachment of a piperazine ring at the 2 position.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions could target the bromine atoms or the difluoromethyl group.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzimidazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a benzimidazole derivative with a ketone or aldehyde group, while substitution could introduce new functional groups at specific positions.
Scientific Research Applications
5,6-Dibromo-4-(difluoromethyl)-1-(oxan-4-yl)-2-piperazin-1-ylbenzimidazole could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms could include:
Binding to Enzymes: Inhibition or activation of specific enzymes.
Interaction with Receptors: Modulation of receptor activity.
Pathway Modulation: Influence on signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds with similar core structures but different substituents.
Piperazine Derivatives: Compounds with a piperazine ring and various functional groups.
Difluoromethyl Compounds: Molecules containing the difluoromethyl group.
Uniqueness
5,6-Dibromo-4-(difluoromethyl)-1-(oxan-4-yl)-2-piperazin-1-ylbenzimidazole is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other benzimidazole or piperazine derivatives.
Properties
Molecular Formula |
C17H20Br2F2N4O |
|---|---|
Molecular Weight |
494.2 g/mol |
IUPAC Name |
5,6-dibromo-4-(difluoromethyl)-1-(oxan-4-yl)-2-piperazin-1-ylbenzimidazole |
InChI |
InChI=1S/C17H20Br2F2N4O/c18-11-9-12-15(13(14(11)19)16(20)21)23-17(24-5-3-22-4-6-24)25(12)10-1-7-26-8-2-10/h9-10,16,22H,1-8H2 |
InChI Key |
YRFOQHHFWYWAST-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1N2C3=CC(=C(C(=C3N=C2N4CCNCC4)C(F)F)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


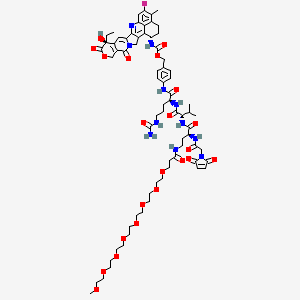
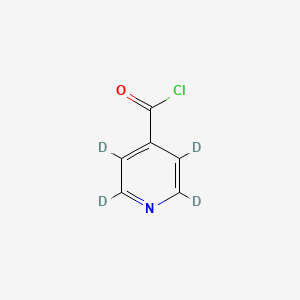
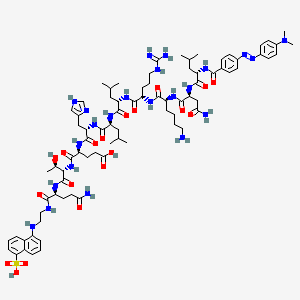

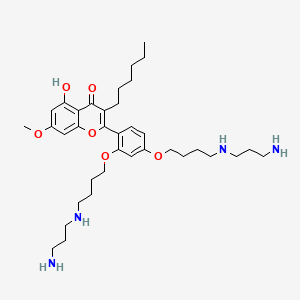
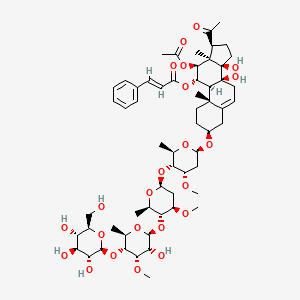


![methyl 6-(5-bromofuran-2-carbonyl)-3-cyano-2-[(1-methylpyrazole-4-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-4-carboxylate](/img/structure/B12377018.png)

